N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core linked to a 4-ethoxyphenylacetamide group via a sulfanyl bridge. Its structure combines a fused benzofuran-pyrimidinone system with an ethyl substituent at position 3 and a sulfur-containing side chain.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-3-25-21(27)20-19(16-7-5-6-8-17(16)29-20)24-22(25)30-13-18(26)23-14-9-11-15(12-10-14)28-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTDBVNNJWDBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzofuro-pyrimidine core with an ethoxyphenyl substituent and a sulfanyl group, which are critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers reported that this compound showed cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study suggested that the compound activates caspase pathways leading to programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate antibacterial efficacy.
Table 1: Antimicrobial Activity of N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 24 |
Anti-inflammatory Effects
Another significant aspect of this compound is its anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Research Findings:
In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .
The biological activity of N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer cell signaling.
- Modulation of Apoptotic Pathways: It promotes apoptosis through the activation of caspases.
- Cytokine Regulation: It downregulates inflammatory cytokines by affecting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The benzofuropyrimidinone core distinguishes this compound from analogs with thienopyrimidinone or hexahydrobenzothienopyrimidinone scaffolds:
- Thieno[2,3-d]pyrimidin-4-one (): Replacing the benzofuran ring with a thiophene ring alters electronic properties and binding affinity due to sulfur's electronegativity. Example: 2-[(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide (molecular weight: 481.5) .
Substituent Variations
Key substituent modifications and their implications:
Physicochemical Properties
Enzyme Inhibition
- α-Glucosidase and Lipoxygenase (LOX) Inhibition: Analogs with indole-oxadiazole-thioacetamide motifs () show moderate activity (IC₅₀ ~50–100 µM), suggesting that the benzofuropyrimidinone core may offer superior potency due to enhanced π-π stacking .
- Butyrylcholinesterase (BChE) Inhibition : Methyl and nitro substituents (e.g., ) correlate with higher BChE inhibition, while ethoxy groups (target compound) may prioritize selectivity over potency .
Receptor Interactions
- CXCR3 Antagonism: Pyrido[2,3-d]pyrimidinone analogs () demonstrate non-competitive antagonism via trifluoromethyl and fluoro substituents, indicating that the target compound’s ethoxy group may favor different binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
